molecular formula C9H12N6O4 B14529239 N-[6-(Morpholin-4-yl)-5-nitropyrimidin-4-yl]urea CAS No. 62652-85-1

N-[6-(Morpholin-4-yl)-5-nitropyrimidin-4-yl]urea

Cat. No.: B14529239
CAS No.: 62652-85-1
M. Wt: 268.23 g/mol
InChI Key: NPAAYXXRQJHZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[6-(Morpholin-4-yl)-5-nitropyrimidin-4-yl]urea typically involves multiple steps. One common synthetic route starts with the preparation of 6-(Morpholin-4-yl)-5-nitropyrimidine, which is then reacted with an appropriate isocyanate to form the desired urea derivative. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-[6-(Morpholin-4-yl)-5-nitropyrimidin-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[6-(Morpholin-4-yl)-5-nitropyrimidin-4-yl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(Morpholin-4-yl)-5-nitropyrimidin-4-yl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins, leading to downstream effects .

Comparison with Similar Compounds

N-[6-(Morpholin-4-yl)-5-nitropyrimidin-4-yl]urea can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

62652-85-1

Molecular Formula

C9H12N6O4

Molecular Weight

268.23 g/mol

IUPAC Name

(6-morpholin-4-yl-5-nitropyrimidin-4-yl)urea

InChI

InChI=1S/C9H12N6O4/c10-9(16)13-7-6(15(17)18)8(12-5-11-7)14-1-3-19-4-2-14/h5H,1-4H2,(H3,10,11,12,13,16)

InChI Key

NPAAYXXRQJHZER-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC(=C2[N+](=O)[O-])NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.